2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol typically involves the fluorination of 4-(4-fluoro-3-methylphenyl)phenol. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
- 4-Fluoro-3-methylphenol
- 2-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenol
Comparison: 2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol is unique due to the presence of two fluorine atoms, which significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-fluoro-4-(4-fluoro-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYWZPLFHXNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684176 |
Source
|
Record name | 3,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-07-0 |
Source
|
Record name | 3,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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